2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a triazolopyridazine core, a chlorobenzylthio group, and an indanylacetamide moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the triazolopyridazine core, introduction of the chlorobenzylthio group, and attachment of the indanylacetamide moiety. Each step would require specific reagents and conditions, such as:
Formation of the triazolopyridazine core: This might involve cyclization reactions using hydrazine derivatives and appropriate pyridazine precursors.
Introduction of the chlorobenzylthio group: This could be achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol group.
Attachment of the indanylacetamide moiety: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the indanyl ring.
Reduction: Reduction reactions could target the carbonyl groups or the triazolopyridazine core.
Substitution: Various substitution reactions could occur, especially at the chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar compounds might include other triazolopyridazine derivatives or compounds with similar functional groups.
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2S/c24-18-7-4-15(5-8-18)14-32-22-11-10-20-26-28(23(31)29(20)27-22)13-21(30)25-19-9-6-16-2-1-3-17(16)12-19/h4-12H,1-3,13-14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGBCCVESCRVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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